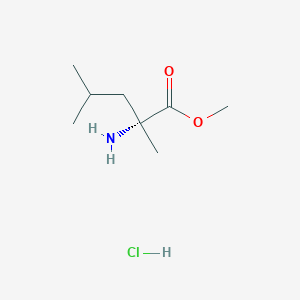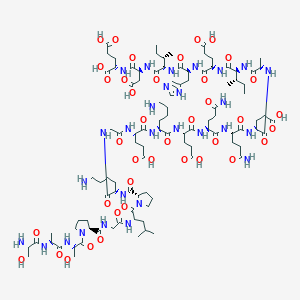
EMU OIL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Emu oil is derived from the body fat of the emu, Dromaius novaehollandiae, a flightless bird indigenous to Australia . It varies in color and viscosity, ranging from an off-white creamy texture to a thin yellow liquid . It’s composed of a minimum of 70% unsaturated fatty acids, with the largest component being oleic acid, a monounsaturated omega-9 fatty acid . It also contains roughly 20% linoleic acid (an omega-6 fatty acid) and 1–2% linolenic acid (an omega-3 fatty acid) .
Synthesis Analysis
The extraction of emu oil involves several steps that require precise emulsification techniques to ensure the highest quality oil is obtained . The emu fat is collected, heated to separate the oil from the solid components, and then passed through various filters and processes until pure oil is produced . Some operations also use the meat and skin of the emu for food and leather as well .Molecular Structure Analysis
Emu oil is composed of various fatty acids. The largest component is oleic acid, a monounsaturated omega-9 fatty acid . It also contains roughly 20% linoleic acid (an omega-6 fatty acid) and 1–2% linolenic acid (an omega-3 fatty acid) .Chemical Reactions Analysis
Emu oil has a low acid and peroxide value, low amounts of carotenoid and phenolic compounds, and high doses of oleic acid and linoleic acid . In a bacterial reverse mutation assay, emu oil demonstrated no change in the amount of revertant colonies for all strains .Physical And Chemical Properties Analysis
Emu oil has a low acid and peroxide value, low amounts of carotenoid and phenolic compounds, and high doses of oleic acid and linoleic acid . It’s also known to have a bland flavor .Mechanism of Action
Future Directions
The global emu farming industry is projected to grow at a CAGR of 5.6% from 2021 to 2026 . This reflects the increasing interest in emu products and the potential for emu farming to become a lucrative business venture . With ongoing research and development, the future of emu oil in various industries looks promising .
properties
CAS RN |
158570-96-8 |
|---|---|
Product Name |
EMU OIL |
Molecular Formula |
C8H12O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




